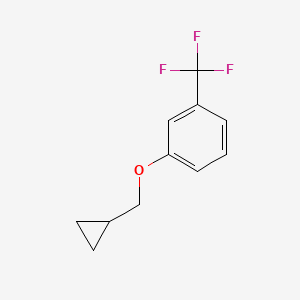

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSFJZXZWCYIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682170 | |

| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-22-7 | |

| Record name | 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profiles of novel therapeutic agents. The compound 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene emerges as a molecule of significant interest, embodying the synergistic benefits of two powerhouse functional groups: the trifluoromethyl group and the cyclopropyl moiety.

The trifluoromethyl group (CF3) is a cornerstone of modern drug design, prized for its ability to profoundly modulate a molecule's properties.[1] Its strong electron-withdrawing nature can significantly impact acidity and basicity (pKa), while its lipophilicity enhances membrane permeability and binding affinity.[2][3] A key advantage of the CF3 group is its remarkable metabolic stability, owing to the high bond energy of the carbon-fluorine bond, which resists enzymatic degradation and can extend a drug's half-life.[3]

Concurrently, the cyclopropyl group offers a unique set of advantages. Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[4] This conformational constraint can also shield adjacent chemical bonds from metabolic attack, further enhancing stability.[5][6] The cyclopropyl ring is often employed as a bioisostere for other groups, such as a gem-dimethyl or a vinyl group, to fine-tune a compound's physicochemical properties and improve its overall drug-like characteristics.[6]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We will delve into the theoretical underpinnings of each property, its significance in the drug development process, and detailed, field-proven experimental protocols for their accurate determination.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 1257665-22-7

-

Molecular Formula: C₁₁H₁₁F₃O

-

Molecular Weight: 216.20 g/mol

-

Chemical Structure:

Caption: 2D Chemical Structure of the Molecule.

Synthesis and Purification

The synthesis of this compound can be achieved through a Williamson ether synthesis. This involves the reaction of 3-(trifluoromethyl)phenol with (bromomethyl)cyclopropane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Reaction Scheme:

Post-synthesis purification is critical to ensure the accuracy of physicochemical measurements. The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Physicochemical Properties: A Tabulated Summary

| Property | Predicted/Observed Value | Significance in Drug Discovery |

| Molecular Weight | 216.20 g/mol | Influences diffusion, bioavailability, and formulation. |

| Physical State | Liquid (at room temperature) | Affects handling, formulation, and administration routes. |

| Boiling Point | Predicted: ~220-240 °C | Important for purification, stability, and formulation. |

| Melting Point | Predicted: < 25 °C | Influences solubility, dissolution rate, and formulation. |

| Aqueous Solubility | Predicted: Low | Crucial for absorption and distribution in the body. |

| logP (octanol/water) | Predicted: ~3.5-4.0 | A key indicator of lipophilicity, affecting membrane permeability and ADME properties. |

| pKa | Predicted: Non-ionizable | Determines the charge state of the molecule at physiological pH, impacting solubility and receptor binding. |

Experimental Determination of Physicochemical Properties

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a highly sensitive and accurate thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is superior to traditional melting point apparatus as it provides a complete thermodynamic profile of the melting transition, including the onset temperature, peak temperature, and enthalpy of fusion.

Self-Validating System: The instrument is calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium, tin). The calibration is verified before and after the sample measurement to ensure accuracy.

Experimental Protocol:

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.

Caption: DSC Experimental Workflow.

Lipophilicity (logP) Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choice: The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The RP-HPLC method is a rapid and reliable technique for estimating logP by correlating the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Self-Validating System: A series of standard compounds with known logP values are run to generate a calibration curve. The retention time of the test compound is then used to interpolate its logP value from this curve. The quality of the calibration curve (e.g., R² value) serves as a validation of the method.

Experimental Protocol:

-

Prepare a mobile phase of methanol and water (e.g., 70:30 v/v).

-

Use a C18 stationary phase column.

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength.

-

Determine the retention time of the compound.

-

Calculate the capacity factor (k').

-

Correlate k' to the logP value using a calibration curve generated from a set of standards with known logP values.

Caption: RP-HPLC Workflow for logP Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the cyclopropyl protons, and the methylene protons of the methoxy group.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

¹⁹F NMR: A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as C-O stretching for the ether linkage, C-F stretching for the trifluoromethyl group, and C-H stretching for the aromatic and cyclopropyl groups.

Conclusion: A Profile of a Promising Drug Scaffold

The physicochemical properties of this compound underscore its potential as a valuable scaffold in drug discovery. The strategic combination of a metabolically robust and lipophilic trifluoromethyl group with a conformationally rigid cyclopropyl moiety provides a strong foundation for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide offer a robust framework for the accurate and reliable characterization of this and other promising drug candidates, ensuring the generation of high-quality data to inform and accelerate the drug development pipeline.

References

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

PubMed Central. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

A Multi-Technique Spectroscopic Guide to 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene (CAS No. 1257665-22-7) represents a class of substituted aromatic compounds whose utility is intrinsically linked to the specific arrangement and interplay of its functional moieties: a cyclopropylmethoxy group and a trifluoromethyl group on a benzene scaffold.[1] The electronic properties of these substituents—one electron-donating (ether) and one strongly electron-withdrawing (trifluoromethyl)—create a unique chemical environment that necessitates a robust and multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to confirm the identity and purity of this compound. Moving beyond a mere presentation of data, we will explore the causal relationships between the molecular structure and its spectral output in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are designed to serve as a self-validating system, empowering researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the proton and carbon skeleton of a molecule. For a molecule like this compound, NMR not only confirms the presence of all constituent parts but also definitively establishes their connectivity.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is dictated by the chemical environment of each proton. The electron-withdrawing trifluoromethyl group will deshield (shift downfield) nearby protons, while the electron-donating cyclopropylmethoxy group will cause a shielding effect (shift upfield), particularly at the ortho and para positions relative to its point of attachment.[2][3]

Predicted ¹H NMR Spectral Data

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~7.45 | s (singlet) | - | 1H |

| H-b, H-d | ~7.35 - 7.20 | m (multiplet) | - | 2H |

| H-c | ~7.50 | t (triplet) | ~7.9 | 1H |

| H-e | ~3.95 | d (doublet) | ~7.0 | 2H |

| H-f | ~1.30 | m (multiplet) | - | 1H |

| H-g | ~0.65 | m (multiplet) | - | 2H |

| H-h | ~0.40 | m (multiplet) | - | 2H |

Causality of Assignments:

-

Aromatic Region (δ 7.0-7.5 ppm): The substitution pattern (1,3- or meta) gives rise to a complex but predictable set of signals. The proton at position 'a' (between the two substituents) is expected to be a singlet or a narrow triplet. The proton at 'c', flanked by two hydrogens, will likely appear as a triplet. Protons 'b' and 'd' will be multiplets due to multiple coupling interactions.

-

Aliphatic Region (δ 0.4-4.0 ppm): The diastereotopic protons of the methylene bridge ('e') are adjacent to a chiral center (the cyclopropyl group), splitting them into a doublet. The cyclopropyl protons ('f', 'g', 'h') appear in the characteristic upfield region below 1.5 ppm due to the ring strain and magnetic anisotropy of the cyclopropane ring.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Logical Relationship of Protons for NMR Analysis

Caption: Labeled protons on the molecular structure.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, and carbon-fluorine coupling provides a definitive signature for the trifluoromethyl group.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) |

| C-O (Ar) | ~158 | s (singlet) |

| C-CF₃ (Ar) | ~132 | q (quartet, J ≈ 32 Hz) |

| C-H (Ar) | ~130, 118, 115 | s (singlet) |

| C-H (Ar, between subs) | ~112 | s (singlet) |

| -CF₃ | ~124 | q (quartet, J ≈ 272 Hz) |

| -OC H₂- | ~73 | s (singlet) |

| -CH- (Cyclopropyl) | ~11 | s (singlet) |

| -CH₂- (Cyclopropyl) | ~4 | s (singlet) |

Causality of Assignments:

-

Aromatic & CF₃ Carbons: The spectrum is expected to show six distinct aromatic carbon signals. The carbon directly bonded to the highly electronegative oxygen atom (C-O) will be the most downfield aromatic signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[5] The trifluoromethyl carbon itself will also be a quartet but with a much larger coupling constant (~272 Hz) and will be located around 124 ppm.[6]

-

Aliphatic Carbons: The methylene bridge carbon (-OCH₂-) will be in the typical range for an ether, around 73 ppm. The cyclopropyl carbons will be significantly upfield (<15 ppm), a hallmark of this strained ring system.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required to obtain a good spectrum in a reasonable time due to the low natural abundance of ¹³C.

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (except for C-F couplings).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 512-1024 scans are typically required.

-

Relaxation Delay (D1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.

¹³C NMR Structural Correlation

Caption: Correlation of carbon types to their predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch[7] |

| 2990-2850 | Medium | Aliphatic C-H Stretch (CH₂, CH) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1330 | Very Strong | C-F Symmetric Stretch (CF₃ Group)[8] |

| 1280-1240 | Strong | Aryl-O Ether Stretch |

| 1180-1100 | Very Strong | C-F Asymmetric Stretch (CF₃ Group) |

Causality of Absorptions: The IR spectrum provides a distinct fingerprint. The most telling signals are the extremely strong and broad absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[8][9] The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the coexistence of the benzene ring and the cyclopropylmethoxy group.[7] The aryl ether C-O stretch provides further validation of the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal). The ATR method is ideal as it requires minimal sample preparation.

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

IR Analysis Workflow

Caption: Workflow for structural confirmation using FT-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural insights through the analysis of fragmentation patterns. For this molecule, electron ionization (EI) is a suitable technique to induce reproducible fragmentation.

Predicted Mass Spectrometry Fragmentation Data

The molecular weight of C₁₁H₁₁F₃O is 216.20 g/mol .[1]

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 216 | [C₁₁H₁₁F₃O]⁺˙ | - | Molecular Ion [M]⁺˙ |

| 161 | [C₁₀H₈F₃O]⁺ | •CH₃ | Loss of methyl from a rearranged intermediate |

| 147 | [C₇H₄F₃O]⁺ | •C₄H₇ | Cleavage of the ether C-C bond |

| 127 | [C₇H₅O]⁺ | •CF₃, C₄H₇ | Loss of trifluoromethyl from m/z 147 |

| 91 | [C₇H₇]⁺ | - | Tropylium ion (less common)[10] |

| 55 | [C₄H₇]⁺ | •C₇H₄F₃O | Cyclopropylmethyl cation |

Causality of Fragmentation: Upon electron ionization, the molecule will form a molecular ion [M]⁺˙ at m/z 216. The most likely fragmentation pathways involve the ether linkage, as it is a point of relative weakness.[11][12]

-

Alpha-Cleavage: The bond between the methylene carbon and the cyclopropyl group can break, leading to a resonance-stabilized oxonium ion.

-

Benzylic-type Cleavage: Cleavage of the O-CH₂ bond can occur, but cleavage of the CH₂-cyclopropyl bond is also likely, leading to the formation of a cyclopropylmethyl cation at m/z 55.

-

Loss of Substituents: The loss of the entire cyclopropylmethoxy group or the trifluoromethyl group can lead to significant fragments. The presence of fluorine can also lead to characteristic losses of F (M-19) or HF (M-20).[10]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

-

Gas Chromatography (GC) Method:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. This ensures separation from any impurities before the compound enters the mass spectrometer.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library data.

-

Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.

-

Ion Source Temperature: 230°C.[13]

-

Proposed Mass Spectrometry Fragmentation Pathways

Caption: Simplified key fragmentation pathways for the target molecule.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the 1,3-substitution pattern and the integrity of the side chains. IR spectroscopy delivers rapid verification of all key functional groups, with the intense C-F stretching bands serving as a definitive marker for the trifluoromethyl moiety. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that corroborates the molecule's overall architecture. This integrated analytical workflow represents a robust, self-validating system essential for advancing scientific research and development where molecular precision is paramount.

References

- Supporting Information for "Room-Temperature Trifluoromethylation of (Hetero)arenes with CF3SO2Na (Langlois' Reagent)

- Yadav, P. D., & Singh, S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 537-546.

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 Source".

- He, Y., et al. (2009). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry C, 113(30), 13244-13251.

- OpenOChem Learn.

- University of Colorado Boulder. "CHAPTER 2 Fragmentation and Interpretation of Spectra". University of Colorado Boulder.

- BenchChem. "An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol". BenchChem.

- Problems in Chemistry. (2023).

- University of Puget Sound.

- Glixx Laboratories. "this compound, min 96%, 1 gram".

- Chemistry Steps. "NMR Chemical Shift Values Table". Chemistry Steps.

- Millersville University. "Table of Characteristic IR Absorptions". Millersville University.

- University of Regensburg. "Chemical shifts". University of Regensburg.

- PubChem.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Desidustat | C16H16N2O6 | CID 75593290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. whitman.edu [whitman.edu]

- 11. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, a key intermediate in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and the established principles governing fluorinated aromatic ethers. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This is supplemented by expert insights into experimental design, potential challenges, and data interpretation, ensuring a self-validating and robust methodological approach. The guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Solubility in Drug Development

This compound (CAS No. 1257665-22-7) is a substituted aromatic ether that has garnered interest in medicinal chemistry, particularly as a building block for protein degraders and other complex molecular architectures.[1] Its utility in synthetic organic chemistry is intrinsically linked to its solubility profile across a spectrum of organic solvents. Solubility is a critical physicochemical parameter that dictates the feasibility of a chemical reaction, influences the choice of purification techniques such as crystallization and chromatography, and ultimately impacts the formulation of active pharmaceutical ingredients (APIs). An in-depth understanding of the solubility of this compound is therefore paramount for optimizing reaction conditions, ensuring process efficiency, and developing scalable synthetic routes.

This guide will first delve into the molecular characteristics of this compound to build a predictive model of its solubility. Subsequently, a detailed experimental protocol for the quantitative determination of its solubility will be presented, followed by a discussion of best practices and data analysis.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] To predict the solubility of this compound, we must first examine its key structural and electronic features.

Molecular Structure:

-

Aromatic Core: A benzene ring, which is inherently nonpolar and predisposed to van der Waals interactions.

-

Trifluoromethyl Group (-CF3): A highly electronegative and lipophilic group that significantly influences the electronic nature of the aromatic ring.[3] The presence of fluorine atoms can increase lipophilicity and alter solubility in both polar and non-polar systems.[3]

-

Cyclopropylmethoxy Group (-OCH2-c-C3H5): An ether linkage that introduces a degree of polarity and the potential for hydrogen bond acceptance. The cyclopropyl moiety adds a nonpolar, aliphatic character.

Predicted Solubility:

Based on its hybrid structure, this compound is expected to exhibit the following solubility trends:

-

High Solubility in Moderately Polar and Nonpolar Aprotic Solvents: The presence of the benzene ring, trifluoromethyl group, and cyclopropyl moiety suggests good solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene. The trifluoromethyl group, in particular, is known to enhance solubility in some organic solvents.[4]

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile should be capable of dissolving the compound due to dipole-dipole interactions, although perhaps to a lesser extent than less polar solvents.

-

Limited Solubility in Polar Protic Solvents: The molecule lacks hydrogen bond donating capabilities and has limited hydrogen bond accepting sites. Therefore, its solubility is expected to be low in polar protic solvents such as methanol, ethanol, and water. The strong hydrogen-bonding network of these solvents would be disrupted by the largely nonpolar solute.

-

Low Solubility in Highly Nonpolar Aliphatic Solvents: While possessing nonpolar characteristics, the polarity introduced by the ether linkage and the trifluoromethyl group may limit its solubility in very nonpolar solvents like hexane and cyclohexane compared to solvents with some degree of polarity.

A summary of the physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1257665-22-7 | [1] |

| Molecular Formula | C11H11F3O | [1] |

| Molecular Weight | 216.2 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil at room temperature) | |

| Storage | Room temperature; Sealed in dry conditions | [1][5] |

Table 1: Physicochemical Properties of this compound

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[6] This method relies on achieving equilibrium between the dissolved and undissolved solute, followed by quantification of the solute concentration in the saturated solution.

Materials and Equipment

-

This compound (purity ≥96%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

General laboratory glassware

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound and add it to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Add a precise volume of the chosen organic solvent to the vial.[7]

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute no longer increases.

-

-

Sampling and Filtration:

-

Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial or a volumetric flask.[6] This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.[8]

-

-

Quantification:

-

Gravimetric Method (for non-volatile solutes and volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.[8]

-

Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.[8]

-

Analyze the diluted solution using the established HPLC or GC method.

-

Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison. An example is provided below.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Dichloromethane | 25 | Experimental Value | HPLC |

| Tetrahydrofuran | 25 | Experimental Value | HPLC |

| Ethyl Acetate | 25 | Experimental Value | Gravimetric |

| Toluene | 25 | Experimental Value | GC |

| Acetone | 25 | Experimental Value | HPLC |

| Acetonitrile | 25 | Experimental Value | HPLC |

| Methanol | 25 | Experimental Value | HPLC |

| Hexane | 25 | Experimental Value | Gravimetric |

Table 2: Experimentally Determined Solubility of this compound

The experimentally determined values can then be compared to the initial predictions based on the compound's structure. Any significant deviations may warrant further investigation into specific solute-solvent interactions.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. The fluorinated nature and hybrid polarity of the molecule suggest a favorable solubility profile in a range of common aprotic organic solvents. This guide provides a comprehensive and validated experimental protocol that enables researchers to accurately and reproducibly determine the solubility of this compound in their solvents of interest. Adherence to this methodology will ensure high-quality data, facilitating the effective use of this compound in drug discovery and development workflows.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of Organic Compounds. [Link]

-

The factors that influence solubility in perfluoroalkane solvents. ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

1-Methoxy-2-(trifluoromethyl)benzene. PubChem. [Link]

-

This compound, min 96%, 1 gram. The Science Company. [Link]

-

Dioctyl Adipate. PubChem. [Link]

-

Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. ACS Omega. [Link]

-

(Trifluoromethoxy)benzene. PubChem. [Link]

-

Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. PubMed Central. [Link]

-

Fluorous Ethers. Royal Society of Chemistry. [Link]

-

Dioctyl adipate (CAS 123-79-5): Odor profile, Properties, & IFRA compliance. [Link]

-

Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo. [Link]

-

Dioctyl adipate. Wikipedia. [Link]

-

dioctyl adipate, 123-79-5. The Good Scents Company. [Link]

-

Trifluorotoluene. Wikipedia. [Link]

-

(Trifluoromethyl)benzene. PubChem. [Link]

-

This compound. BIOFOUNT. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.ws [chem.ws]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 5. This compound | 1257665-22-7 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Trifluoromethylated Ethers

Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2] Among these, the trifluoromethyl (-CF₃) and the structurally related trifluoromethoxy (-OCF₃) groups, which define trifluoromethylated ethers, are particularly powerful tools in the medicinal chemist's arsenal.[3][4][5] Their value stems from a unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.

The introduction of a trifluoromethyl group can dramatically improve a compound's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][6] This often translates to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[6] Furthermore, these groups are highly lipophilic, which can enhance a drug's ability to permeate cell membranes and reach its biological target.[3][6] This strategic modification can also increase binding affinity through favorable interactions within a protein's binding pocket.[1] Notable drugs containing trifluoromethyl groups, such as Fluoxetine (Prozac) and Celecoxib (Celebrex), stand as testaments to the success of this strategy.[7]

This guide provides a comprehensive, field-proven framework for the biological activity screening of novel trifluoromethylated ethers. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to design and execute robust, self-validating screening campaigns that effectively identify and characterize promising new drug candidates.

Part 1: Architecting the Screening Cascade: A Tiered Approach to Discovery

A successful screening campaign is not a single experiment but a multi-stage, logical progression designed to efficiently sift through a library of compounds to identify those with genuine therapeutic potential. This tiered approach, often called a "screening cascade," maximizes efficiency by using broader, high-throughput methods initially and reserving more complex, lower-throughput assays for a smaller number of validated compounds. The entire process is underpinned by a clear initial objective: are we pursuing a known target (Target-Based Drug Discovery) or a desired cellular outcome (Phenotypic Drug Discovery)?[8]

The choice between these two paths dictates the entire strategy. A target-based approach begins with a specific enzyme or receptor, whereas a phenotypic screen uses a more holistic cellular response as the primary readout. This guide will focus on a target-based workflow, which is a common strategy for libraries built around a specific pharmacophore like trifluoromethylated ethers.

Caption: Comparison of MTT and XTT assay mechanisms.

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Seed a relevant human cell line (e.g., HEK293 or a cancer cell line like HeLa) into a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add the serially diluted hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Assay Development: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. The color will change to orange in wells with viable cells.

-

Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

Data Presentation: Hit Prioritization using the Selectivity Index

The Selectivity Index (SI) is a crucial parameter for prioritizing compounds. It is the ratio of a compound's cytotoxicity to its desired biological activity. A higher SI value is desirable.

SI = CC₅₀ / IC₅₀

-

CC₅₀ (Half-maximal cytotoxic concentration): Calculated from the XTT assay dose-response curve.

-

IC₅₀ (Half-maximal inhibitory concentration): Calculated from the target-based assay dose-response curve.

| Compound ID | Target IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Priority |

| TFE-002 | 0.8 | > 100 | > 125 | High |

| TFE-003 | 0.5 | 1.2 | 2.4 | Low |

| TFE-008 | 5.2 | > 100 | > 19 | Medium |

In this example, TFE-002 is the highest priority candidate. Although TFE-003 is more potent against the target, its high cytotoxicity makes it undesirable.

Part 4: Advanced Characterization: Defining Binding Affinity

For validated hits that are potent and selective, the next step is to understand the direct interaction between the compound and its target protein. A competitive radioligand binding assay is the gold standard for quantifying this interaction and determining the inhibition constant (Kᵢ). [9][10][11]The Kᵢ value represents the affinity of the compound for the receptor, with a lower Kᵢ indicating a higher affinity. [11] Principle: This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Caption: Principle of a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

Prerequisite: Before performing a competition assay, a saturation binding experiment must be conducted with the radioligand alone to determine its equilibrium dissociation constant (Kₔ) and the total receptor density (Bₘₐₓ). This is critical for setting up and accurately interpreting the competition assay. [12] Materials:

-

Cell membranes or purified protein containing the target receptor

-

Radioligand (e.g., ³H- or ¹²⁵I-labeled)

-

Test Compound (Trifluoromethylated Ether)

-

Binding Buffer

-

Non-specific binding (NSB) agent (a high concentration of an unlabeled ligand)

-

Glass fiber filter mats

-

Scintillation fluid and a scintillation counter

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor + Radioligand (at a concentration near its Kₔ) + Binding Buffer.

-

Non-specific Binding (NSB): Receptor + Radioligand + High concentration of NSB agent.

-

Competition: Receptor + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the specific binding CPM against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀.

-

Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Receptor Binding Profile

| Receptor Target | Kᵢ (nM) |

| Primary Target (e.g., Dopamine D2) | 5.8 |

| Off-Target 1 (e.g., Serotonin 5-HT2A) | 150 |

| Off-Target 2 (e.g., Adrenergic α1) | 890 |

| Off-Target 3 (e.g., Histamine H1) | > 10,000 |

This table clearly shows the compound has high affinity and selectivity for its primary target.

Conclusion

The strategic incorporation of trifluoromethylated ether moieties represents a powerful approach in the design of novel therapeutics. However, the synthesis of a novel compound is only the beginning of its journey. A systematic and logically structured biological screening cascade is essential to unlock its therapeutic potential. By employing a tiered approach—starting with high-throughput primary screens to identify hits, followed by secondary assays to confirm potency and rule out non-specific cytotoxicity, and culminating in advanced characterization of binding affinity—researchers can make informed, data-driven decisions. This rigorous, multi-faceted evaluation ensures that resources are focused on candidates with the highest probability of success, ultimately accelerating the path from a novel molecule to a life-changing medicine.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

-

AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

-

Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

An, Y., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. [Link]

-

IQVIA. In Vitro screening. [Link]

-

Wikipedia. MTT assay. [Link]

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

-

Singh, S., & Khorasiya, S. (2022). A review on radioligand binding assay. GSC Biological and Pharmaceutical Sciences, 20(3), 209-217. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 131-144. [Link]

-

Creative Biolabs. Receptor Ligand Binding Assay. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Shah, P., & Sripadi, P. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences, 181-211. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941-951. [Link]

-

ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]

-

Jampilek, J. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

-

Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019. Journal of natural products, 83(3), 770-803. [Link]

-

ACS Publications. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Cyclopropylmethoxy-Containing Aromatic Compounds

Foreword: The Strategic Role of the Cyclopropylmethoxy Moiety in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropyl group is a favored structural motif, frequently incorporated to enhance the metabolic stability, potency, and physicochemical properties of drug candidates.[1][2] Its unique electronic and conformational features, including high-energy C-H bonds, render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] When combined with a methoxy linker to an aromatic core, the resulting cyclopropylmethoxy moiety presents a compelling scaffold. However, this combination also introduces specific challenges, such as the potential for O-demethylation or even P450-mediated bioactivation of the cyclopropyl ring itself under certain structural contexts.[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of cyclopropylmethoxy-containing aromatic compounds. It is designed for drug discovery and development scientists, offering not just protocols, but the strategic rationale behind a multi-parametric assessment cascade. Our approach is rooted in establishing a robust understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside its on-target potency and off-target safety liabilities, which is pivotal for early-phase decision-making and mitigating late-stage clinical failures.[5][6]

The Foundational Triage: A High-Throughput In Vitro Evaluation Cascade

A successful in vitro evaluation strategy is tiered, beginning with high-throughput screens to quickly identify liabilities and concluding with more complex, lower-throughput assays for promising candidates. This "fail fast, fail cheap" approach conserves resources and focuses medicinal chemistry efforts on compounds with the highest probability of success.

Figure 1: A tiered workflow for the in vitro evaluation of novel chemical entities.

Metabolic Stability: Assessing the Resilience of the Cyclopropylmethoxy Moiety

The primary rationale for incorporating a cyclopropyl group is often to block a known metabolic "soft spot".[1] Therefore, rigorously assessing metabolic stability is the first critical step.

The Underlying Principle: P450-Mediated Metabolism

Cytochrome P450 enzymes, abundant in the liver, are the primary drivers of Phase I metabolism for most drugs.[7][8] While the cyclopropyl ring's strained C-H bonds are resistant to the initial hydrogen atom abstraction required for oxidation, this is not absolute.[1] Furthermore, the methoxy group can be a liability for O-demethylation. In some cases, P450s can catalyze the formation of reactive intermediates from cyclopropylamines, leading to ring-opening and the formation of glutathione (GSH) conjugates, a potential toxicity signal.[1][3]

Figure 2: Potential metabolic fates of a cyclopropylmethoxy-containing compound.

Experimental Protocol: Liver Microsomal Stability Assay

This assay is a workhorse for early drug discovery, primarily assessing Phase I metabolism.[9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Methodology:

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[10]

-

Pre-incubation: Equilibrate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (a cofactor solution essential for P450 activity).[10]

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

-

Data Analysis: Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample. Determine the t½ and CLint by plotting the natural log of the percentage remaining versus time.[10]

Self-Validation System:

-

Positive Controls: Include a rapidly metabolized compound (e.g., verapamil) and a slowly metabolized compound (e.g., warfarin) to ensure the assay is performing as expected.[10]

-

Negative Control: A "-NADPH" condition where the cofactor is omitted. Significant compound loss in this control indicates chemical instability rather than metabolic turnover.

Advanced Protocol: Cryopreserved Hepatocyte Stability Assay

For a more comprehensive assessment, hepatocytes are used as they contain both Phase I and Phase II metabolic enzymes and their cofactors in a more physiologically relevant setting.[9][11] The protocol is similar to the microsomal assay but uses suspended hepatocytes in a specific culture medium and typically requires longer incubation times to assess low-turnover compounds.

Cytotoxicity Profiling: Establishing the Therapeutic Window

Early assessment of cytotoxicity is crucial to deprioritize compounds that are broadly toxic and to begin establishing a therapeutic window (the concentration range between efficacy and toxicity).[12][13][14]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing cell viability by measuring mitochondrial reductase activity.[13]

Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (CC50).

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2 for liver toxicity or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.[15]

-

Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells with increasing concentrations of the compound (e.g., 0.1 to 100 µM).

-

Incubation: Incubate the treated cells for a specified duration (e.g., 48 or 72 hours).[15][16]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control (e.g., 0.5% DMSO) to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the CC50 value.

Self-Validation System:

-

Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This defines 100% viability.[15]

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm cell sensitivity and assay performance.[15]

-

Blank Control: Wells with media but no cells to determine background absorbance.

Cardiovascular Safety: The hERG Channel Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[17][18] Therefore, screening for hERG liability is a mandatory step in safety pharmacology.

Experimental Protocol: hERG Fluorescence Polarization Binding Assay

This is a high-throughput, biochemical assay suitable for primary screening to identify potential hERG blockers.[19] It is designed to correlate well with the gold-standard patch-clamp electrophysiology studies.[19]

Objective: To determine the IC50 value of a compound for displacement of a fluorescent tracer from the hERG channel.

Methodology:

-

Assay Principle: The assay relies on the principle of fluorescence polarization. A red-shifted fluorescent tracer binds to the hERG channel, resulting in a high polarization signal. Compounds that bind to the channel displace the tracer, causing it to tumble freely in solution and emit a low polarization signal.[19]

-

Reagent Preparation: Prepare assay buffer, a solution of membrane preparations from cells expressing the hERG channel, and the fluorescent tracer.

-

Compound Plating: Add serially diluted test compounds to a low-volume black 384-well plate.

-

Incubation: Add the hERG membrane/tracer premix to all wells. Incubate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.

-

Analysis: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration relative to positive (e.g., astemizole) and negative (DMSO) controls. Determine the IC50 value by fitting a dose-response curve.

Self-Validation System:

-

Negative Control (0% Inhibition): DMSO vehicle control.

-

Positive Control (100% Inhibition): A known potent hERG blocker (e.g., astemizole or E-4031) tested in a full dose-response curve to confirm assay sensitivity.[19]

On-Target Activity: Confirming Mechanism of Action

While a compound may be stable and non-toxic, it is useless if it does not engage its intended biological target. Target engagement assays confirm this interaction and allow for the determination of potency (e.g., IC50 or Ki).[20][21]

Case Study: Inhibition of Matrix Metalloproteinases (MMP-2 & MMP-9)

MMPs are a family of enzymes involved in extracellular matrix degradation, making them attractive targets for diseases like cancer, where they play a key role in metastasis.[22][23][24]

Figure 3: Simplified pathway showing the role of MMP-2/9 and its inhibition.

Experimental Protocol: MMP Fluorogenic Substrate Assay

This is a continuous, fluorescence-based biochemical assay to measure the enzymatic activity of MMPs and the potency of their inhibitors.[25]

Objective: To determine the IC50 of a test compound against recombinant human MMP-2 and MMP-9.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35). Reconstitute the recombinant active human MMP-2 or MMP-9 enzyme and the fluorogenic MMP substrate.

-

Compound Plating: Add serially diluted test compounds to a black 96-well plate.

-

Enzyme Addition: Add the MMP enzyme to all wells except the blank control and incubate for 10-15 minutes to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate. The substrate is quenched until it is cleaved by an active MMP, releasing a fluorescent signal.

-

Analysis: Monitor the increase in fluorescence over time (kinetic read) using a fluorescence plate reader.

-

Data Analysis: Determine the reaction rate (slope of fluorescence vs. time). Calculate the percent inhibition for each compound concentration relative to controls. Plot percent inhibition versus log concentration and fit the data to determine the IC50 value.

Self-Validation System:

-

Negative Control (100% Activity): Enzyme, substrate, and DMSO vehicle.

-

Positive Control: A known broad-spectrum MMP inhibitor (e.g., 1,10-phenanthroline) or a specific MMP-2/9 inhibitor.[23]

-

Blank Control: Substrate and buffer only (no enzyme) to measure background fluorescence.

Integrated Data Analysis: Building a Candidate Profile

The power of this evaluation cascade lies in the integration of all data points. A promising compound is not just potent, but possesses a balanced profile across all parameters.

Table 1: Hypothetical Data Summary for a Series of Cyclopropylmethoxy Aromatic Compounds

| Compound ID | Target IC50 (µM) [MMP-9] | Metabolic t½ (min) [HLM] | Cytotoxicity CC50 (µM) [HepG2] | hERG IC50 (µM) | Selectivity Index (CC50/IC50) |

| Cmpd-01 | 0.05 | > 60 | 25 | 15 | 500 |

| Cmpd-02 | 0.08 | 15 | > 100 | > 30 | > 1250 |

| Cmpd-03 | 2.5 | > 60 | 50 | > 30 | 20 |

| Cmpd-04 | 0.1 | > 60 | 8 | 0.9 | 80 |

Interpretation:

-

Cmpd-01: Potent and metabolically stable, with a good selectivity index. The hERG activity, while present, shows a reasonable window (300-fold over target IC50). A strong candidate.

-

Cmpd-02: Good potency and excellent safety profile (low cytotoxicity, no hERG risk), but its metabolic stability is poor. This compound would require medicinal chemistry efforts to block the metabolic liability.

-

Cmpd-03: Poor potency makes this compound less attractive, despite good stability and safety.

-

Cmpd-04: Potent and stable, but exhibits significant cytotoxicity and potent hERG inhibition, making it a high-risk candidate for cardiovascular toxicity. This compound would likely be deprioritized.

Conclusion

The in vitro evaluation of cyclopropylmethoxy-containing aromatic compounds requires a methodical, multi-parametric approach. By systematically assessing metabolic stability, cytotoxicity, specific safety liabilities like hERG inhibition, and on-target potency, researchers can build a comprehensive profile for each candidate. This guide provides the foundational protocols and, more importantly, the strategic thinking necessary to interpret the integrated dataset. This allows for the confident prioritization of compounds that possess a balanced profile of potency, stability, and safety, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

-

Selvita. In Vitro ADME. Available from: [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

-

PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

-

Reaction Biology. Herg Assay Services. Available from: [Link]

-

Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. Available from: [Link]

-

Hancox JC, McPate G, El Harchi A, Zhang YH. Role of hERG potassium channel assays in drug development. Drug Discov Today. 2008 Mar;13(5-6):203-10. Available from: [Link]

-

The Rockefeller University. A cell-free, high-throughput hERG safety assay. Available from: [Link]

-

BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. Available from: [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

-

Pan, Y., et al. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Oncol Lett. 2016;12(5):3343-3348. Available from: [Link]

-

Jo, A., et al. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract. Prev Nutr Food Sci. 2019;24(1):100-106. Available from: [Link]

-

D'Angelo, M., et al. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. Int J Mol Sci. 2022;23(21):13554. Available from: [Link]

-

Will, Y., et al. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorg Med Chem Lett. 2010;20(17):5308-12. Available from: [Link]

-

Gonzalez-Hurtado, F., et al. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. BMC Cancer. 2017;17(1):422. Available from: [Link]

-

ResearchGate. The inhibitory activities toward MMP-2 and MMP-9. Available from: [Link]

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

Manne, V., et al. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. J Oral Maxillofac Pathol. 2024;28(Suppl 1):S106-S113. Available from: [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

BioIVT. Metabolic Stability Assay Services. Available from: [Link]

-

Wang, Y., et al. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. J Chem Inf Model. 2020;60(4):2036-2047. Available from: [Link]

-

Greene N, et al. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorg Med Chem Lett. 2010;20(17):5308-5312. Available from: [Link]

-

Nayyar, A., et al. Synthesis and in-vitro antimycobacterial evaluation of 1-(cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro- 8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids. Arch Pharm (Weinheim). 2009;342(2):100-12. Available from: [Link]

-

St John-Campbell, S., Bhalay, G. Target Engagement Assays in Early Drug Discovery. J Med Chem. 2024. Available from: [Link]

-

Telvekar, V. N. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8733-8776. Available from: [Link]

-

Di, L., et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. J Biomol Screen. 2013;18(7):819-27. Available from: [Link]

-

Vo, A., et al. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. J Phys Chem B. 2015;119(11):4233-41. Available from: [Link]

-

St John-Campbell, S., Bhalay, G. Target Engagement Assays in Early Drug Discovery. J Med Chem. 2024;68(12):12331-12368. Available from: [Link]

-

Johnson, B. M., et al. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica. 2016;46(4):287-97. Available from: [Link]

-

Hanzlik, R. P. Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry, University of Kansas. Available from: [Link]

-

Simon, G. M., Niphakis, M. J., Cravatt, B. F. Determining target engagement in living systems. Nat Chem Biol. 2013;9(4):200-5. Available from: [Link]

-

Asiri, A. M., et al. Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry. 2020;13(6):5787-5801. Available from: [Link]

-

Eurofins DiscoverX. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. 2022. Available from: [Link]

-

ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

-

Goossens, A., et al. Cytochrome P450-catalysed arene-epoxidation of the bioactive tea tree oil ingredient p-cymene: indication for the formation of a reactive allergenic intermediate?. Arch Toxicol. 2013;87(1):157-65. Available from: [Link]

-

Johnson, B. M., et al. Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. 2015. Available from: [Link]

-

Madia, V. M., et al. Isolation and In Vitro Pharmacological Evaluation of Phytochemicals from Medicinal Plants Traditionally Used for Respiratory Infections in Limpopo Province. Molecules. 2024;29(5):1093. Available from: [Link]

-

Harris, D. L., et al. A Multiscale Approach to Modelling Drug Metabolism by Membrane-Bound Cytochrome P450 Enzymes. PLOS Computational Biology. 2014;10(10):e1003914. Available from: [Link]

-

Guengerich, F. P. Cytochrome P450 enzymes in the generation of commercial products. Nat Rev Drug Discov. 2002;1(5):359-66. Available from: [Link]

-

Hollenberg, P. F., et al. Structure-function of Cytochromes P450 and Flavin-Containing Monooxygenases: Implications for Drug Metabolism. Drug Metab Dispos. 1998;26(12):1223-31. Available from: [Link]

-

Al-Dies, A. M., et al. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. J Mol Struct. 2024;1311:138382. Available from: [Link]

-

Al-Rajhi, A. M. H., et al. Integrated In Vitro and In Silico Evaluation of the Antimicrobial and Cytotoxic Potential of Calotropis procera Leaf Ethanolic Extract: From GC-MS Profiling to Molecular Docking and Dynamics. Molecules. 2024;29(5):1111. Available from: [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selvita.com [selvita.com]

- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 7. Cytochrome P450 enzymes in the generation of commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-function of cytochromes P450 and flavin-containing monooxygenases: implications for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. kosheeka.com [kosheeka.com]

- 14. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene Analogs

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is paramount to enhancing the pharmacological profile of new chemical entities (NCEs). Among these, trifluoromethylated aromatic compounds and cyclopropyl groups have emerged as powerful tools for medicinal chemists.[1][2] The trifluoromethyl (-CF3) group, a cornerstone in drug design, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Concurrently, the cyclopropyl moiety offers a rigid scaffold that can enhance potency, reduce off-target effects, and improve metabolic stability.[2][5]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a class of compounds that synergistically combines these two privileged fragments: 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene analogs. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of how structural modifications to this core scaffold influence biological activity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.